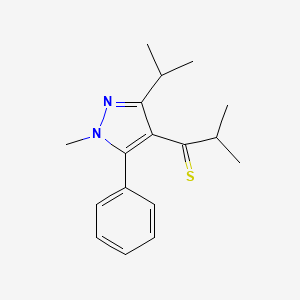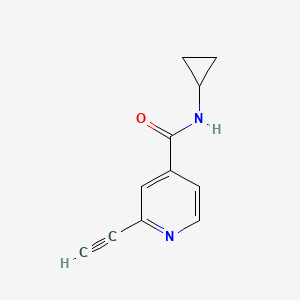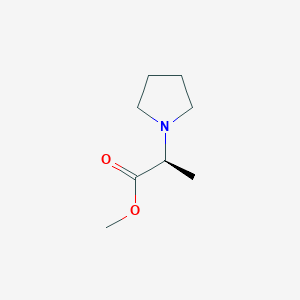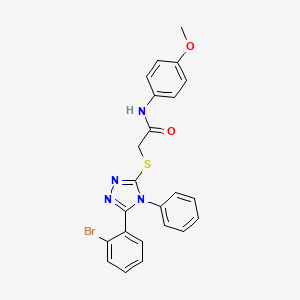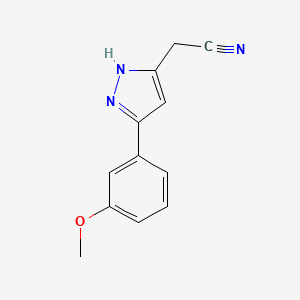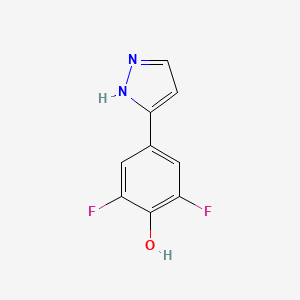![molecular formula C12H14N4O B11772625 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11772625.png)
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This compound is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of 2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves several steps:
Cyclization: The initial step involves the cyclization of pyrrole and pyrazine rings.
Ring Annulation: This step involves the formation of additional rings to enhance the stability and activity of the compound.
Cycloaddition: This method is used to introduce various functional groups into the compound.
Direct C-H Arylation: This step involves the direct arylation of the compound to introduce aryl groups.
Análisis De Reacciones Químicas
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Cyclization: This reaction involves the formation of a ring structure within the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for cyclization and substitution reactions. The major products formed from these reactions include various derivatives of the original compound with enhanced biological activities .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Medicine: It is used in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Comparación Con Compuestos Similares
2-Cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific structure and biological activities. Similar compounds include:
2-Cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound has similar biological activities but lacks the ethyl group.
2-Phenoxy-5H-pyrrolo[2,3-b]pyrazine: This compound has a phenoxy group instead of the cyclopropyl group, leading to different biological activities.
These similar compounds highlight the importance of specific functional groups in determining the biological activities of pyrrolopyrazine derivatives.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-cyclopropyl-N-ethyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-2-13-12(17)8-5-14-11-10(8)16-9(6-15-11)7-3-4-7/h5-7H,2-4H2,1H3,(H,13,17)(H,14,15) |
Clave InChI |
JYUFPGIYXHTZNQ-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CNC2=NC=C(N=C12)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





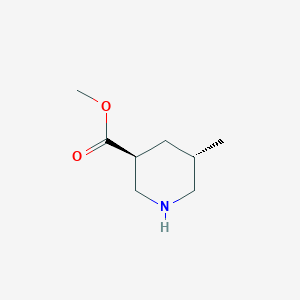
![2',4'-Dimethyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B11772562.png)

